molecular formula C10H12ClF2NO3 B2713701 Methyl 4-(2-amino-1,1-difluoroethoxy)benzoate;hydrochloride CAS No. 2470437-63-7

Methyl 4-(2-amino-1,1-difluoroethoxy)benzoate;hydrochloride

Cat. No. B2713701
M. Wt: 267.66
InChI Key: VKLZHVRFGWMCJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 4-(2-amino-1,1-difluoroethoxy)benzoate;hydrochloride” is a chemical compound with the CAS Number: 2470437-63-7 . It has a molecular weight of 267.66 and its IUPAC name is methyl 4- (2-amino-1,1-difluoroethoxy)benzoate hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H11F2NO3.ClH/c1-15-9(14)7-2-4-8(5-3-7)16-10(11,12)6-13;/h2-5H,6,13H2,1H3;1H . This code provides a specific string of characters that represent the molecular structure of the compound.

Scientific Research Applications

Nanocavity Confinement and Drug Photochemistry

Research into the effects of nanocavity confinement on anesthetic analogues, such as methyl 2-amino-4,5-dimethoxy benzoate, has shown that encapsulation in cyclodextrins can significantly alter the photophysical behavior of these compounds. This encapsulation leads to increased emission intensity and fluorescence lifetime, indicating a hydrophobic effect of the nanocages. These findings are relevant to the hydrophobic and hydrophilic interactions that govern the photochemistry and photophysics of caged drugs, suggesting potential applications in drug delivery and stability enhancement (Tormo, Organero, & Douhal, 2005).

Defence Chemicals in Plants

Hydroxamic acids, including derivatives similar to the compound , play a critical role in the defense mechanisms of cereals against pests and diseases. They contribute to the detoxification of herbicides and exhibit allelopathic effects, suggesting that understanding these compounds can lead to enhanced agricultural practices and pest management strategies (Niemeyer, 1988).

Synthesis of Amino Isoflavones

The synthesis of 2-amino isoflavones, which share structural similarities with Methyl 4-(2-amino-1,1-difluoroethoxy)benzoate; hydrochloride, has been explored for potential biological activities. These compounds have been tested for their effects on hypoxia in mice, indicating potential medical applications, including the treatment of hypoxia-related conditions (Li Yf & Ji Qe, 1987).

Novel Fluorescence Probes

The development of novel fluorescence probes for detecting reactive oxygen species highlights the importance of specific molecular modifications in enhancing the selectivity and sensitivity of biochemical assays. Such research underlines the broader relevance of chemical modifications in the development of diagnostic and research tools (Setsukinai et al., 2003).

Photopolymerization and Material Science

Research into nitroxide-mediated photopolymerization using compounds with chromophore groups linked to aminoxyl functions, similar to the structure of interest, shows potential applications in materials science, specifically in the development of new polymers and coatings. These studies contribute to the understanding of polymerization processes under UV irradiation, which is crucial for developing advanced materials (Guillaneuf et al., 2010).

Safety And Hazards

This compound is considered hazardous and has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with it are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These provide guidance on how to handle and store the compound safely, and what to do in case of exposure .

properties

IUPAC Name

methyl 4-(2-amino-1,1-difluoroethoxy)benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO3.ClH/c1-15-9(14)7-2-4-8(5-3-7)16-10(11,12)6-13;/h2-5H,6,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLZHVRFGWMCJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC(CN)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-amino-1,1-difluoroethoxy)benzoate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.